molecular formula C16H15N5OS B2373241 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2097902-64-0

2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2373241
CAS No.: 2097902-64-0
M. Wt: 325.39
InChI Key: ZPSIDOYZERCVGA-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazine ring, and a pyridine ring

Preparation Methods

The synthesis of 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrazine and pyridine rings. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrazine rings.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar compounds include other thiazole, pyrazine, and pyridine derivatives. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known for their CDK2 inhibitory activity

Properties

IUPAC Name

2,4-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-10-15(23-11(2)21-10)16(22)20-9-13-14(19-7-6-18-13)12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSIDOYZERCVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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